molecular formula C23H36ClN3O2 B11362750 2-(4-chloro-3-methylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide

2-(4-chloro-3-methylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11362750
M. Wt: 422.0 g/mol
InChI Key: NRCVEBUJQMVCSF-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a piperazine ring, and a cyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the phenoxy group.

The next step involves the preparation of the piperazine derivative, which is achieved by reacting piperazine with ethyl bromide. The resulting compound is then coupled with the cyclohexyl moiety through a nucleophilic substitution reaction. Finally, the propanamide group is introduced through an amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H36ClN3O2

Molecular Weight

422.0 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C23H36ClN3O2/c1-4-26-12-14-27(15-13-26)23(10-6-5-7-11-23)17-25-22(28)19(3)29-20-8-9-21(24)18(2)16-20/h8-9,16,19H,4-7,10-15,17H2,1-3H3,(H,25,28)

InChI Key

NRCVEBUJQMVCSF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C(C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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